molecular formula C10H13NO2 B11951385 Methyl 2,7-dimethyl-1H-azepine-1-carboxylate CAS No. 20646-43-9

Methyl 2,7-dimethyl-1H-azepine-1-carboxylate

Katalognummer: B11951385
CAS-Nummer: 20646-43-9
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: YIXSRSCXQBIZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,7-dimethyl-1H-azepine-1-carboxylate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.221 g/mol It is a member of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dimethyl-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepine ring . The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,7-dimethyl-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azepine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2,7-dimethyl-1H-azepine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2,7-dimethyl-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,7-dimethyl-1H-azepine-1-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2,5-dimethyl-1H-azepine-1-carboxylate
  • Methyl 3,6-dimethyl-1H-azepine-1-carboxylate
  • Methyl 2,7-di-tert-butyl-1H-azepine-1-carboxylate

These compounds share a similar azepine core but differ in their substituents, which can affect their chemical properties and applications.

Eigenschaften

CAS-Nummer

20646-43-9

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

methyl 2,7-dimethylazepine-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(2)11(8)10(12)13-3/h4-7H,1-3H3

InChI-Schlüssel

YIXSRSCXQBIZDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C(N1C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.